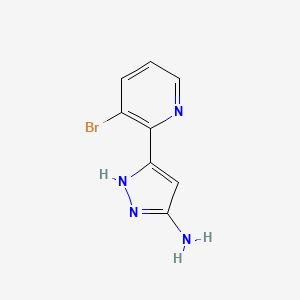

5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN4 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H7BrN4/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6/h1-4H,(H3,10,12,13) |

InChI Key |

CWIUSUGUJVDJFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=NN2)N)Br |

Origin of Product |

United States |

Advanced Structural Elucidation Methodologies for 5 3 Bromopyridin 2 Yl 1h Pyrazol 3 Amine

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a complete picture of the molecular architecture of 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., 1D and 2D Experiments)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the carbon and proton framework of the molecule and assess its purity.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals for each unique proton environment. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring and the lone proton on the pyrazole (B372694) ring. The pyridine protons typically appear as a complex set of multiplets due to spin-spin coupling. The amine (-NH₂) and pyrazole N-H protons are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. sigmaaldrich.comscientificlabs.co.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing a unique signal for each of the eight carbon atoms in the molecule. The chemical shifts of these carbons are indicative of their electronic environment. Carbons attached to electronegative atoms like nitrogen and bromine are expected to be deshielded and appear at a lower field (higher ppm value).

2D NMR Experiments: To definitively assign each proton and carbon signal, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and confirming the connectivity between the pyridine and pyrazole rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for aminopyrazole and substituted pyridine moieties. nsf.govpdx.educhemistrysteps.comlibretexts.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C4-H | 7.3 - 7.6 (dd) | 120 - 125 |

| Pyridine C5-H | 8.0 - 8.3 (dd) | 138 - 142 |

| Pyridine C6-H | 8.4 - 8.6 (dd) | 147 - 150 |

| Pyridine C2 | - | 148 - 152 |

| Pyridine C3-Br | - | 118 - 122 |

| Pyrazole C4-H | 5.8 - 6.2 (s) | 90 - 95 |

| Pyrazole C3-NH₂ | - | 155 - 160 |

| Pyrazole C5 | - | 140 - 145 |

| Pyrazole N1-H | 11.0 - 12.5 (br s) | - |

| Pyrazole C3-NH₂ | 4.5 - 5.5 (br s) | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. chemguide.co.uk

For this compound (C₈H₇BrN₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). researchgate.net This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. The study of these fragments provides a fingerprint that helps to confirm the molecular structure. wikipedia.org Common fragmentation pathways for related heterocyclic compounds include the loss of the bromine radical (•Br), cleavage of the pyrazole ring, and loss of small neutral molecules like HCN. researchgate.netlibretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge Ratio) | Ion/Fragment Formula | Description |

| 239.98 / 241.98 | [C₈H₇⁷⁹BrN₄]⁺ / [C₈H₇⁸¹BrN₄]⁺ | Molecular ion peaks (M⁺, M+2), showing the characteristic 1:1 bromine isotope pattern. |

| 161 | [C₈H₇N₄]⁺ | Fragment resulting from the loss of the bromine radical (M-Br). |

| 134 | [C₇H₆N₃]⁺ | Fragment from loss of Br and HCN. |

| 118 | [C₅H₃BrN]⁺ | Fragment corresponding to the bromopyridine cation. |

| 83 | [C₃H₅N₃]⁺ | Fragment corresponding to the 3-aminopyrazole (B16455) cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features. mdpi.comresearchgate.net

The primary amine (-NH₂) group would be identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. nist.gov The N-H bond of the pyrazole ring would likely show a broader absorption in the 3100-3300 cm⁻¹ range. N-H bending vibrations for the primary amine are expected around 1580-1650 cm⁻¹. nist.gov The aromatic C=C and C=N stretching vibrations of the pyridine and pyrazole rings would appear in the 1400-1600 cm⁻¹ region. Finally, a C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. nist.govnist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3300 | N-H Stretch | Pyrazole Ring |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C and C=N Stretch | Pyridine & Pyrazole Rings |

| 1000 - 1300 | C-N Stretch | Amine, Pyridine, Pyrazole |

| 500 - 650 | C-Br Stretch | Bromo-Aromatic |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions. rsc.orgspast.org

Single-Crystal Growth and Preparation Techniques

The primary prerequisite for X-ray crystallography is the availability of a high-quality single crystal. Growing crystals of sufficient size and quality (typically 0.1-0.3 mm) can be a meticulous process. researchgate.net Several common techniques are employed for small organic molecules: mit.edu

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in an undisturbed environment. As the solvent evaporates, the concentration increases, leading to the formation of crystals.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. mit.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and controllably. As the temperature decreases, the solubility of the compound drops, leading to crystal growth. mit.edu

The choice of solvent or solvent system is critical and often determined empirically to find conditions that promote slow, ordered crystal growth rather than rapid precipitation. arxiv.org

Diffraction Data Collection and Refinement Procedures

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled (often to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation). The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector as the crystal is rotated. researchgate.net

This diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The structure is typically solved using direct methods and refined using full-matrix least-squares procedures. spast.org The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles are calculated. This analysis also reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding. nih.gov

Table 4: Representative Crystallographic Data Parameters Obtained from Single-Crystal X-ray Diffraction This table is illustrative of the type of data generated in an X-ray crystallographic experiment for a similar heterocyclic compound. spast.orgnih.govacs.org

| Parameter | Example Value |

| Chemical Formula | C₈H₇BrN₄ |

| Formula Weight | 240.08 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10.0 - 15.0 |

| b (Å) | 5.0 - 10.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.6 - 1.8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| R-factor | < 0.05 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A comprehensive analysis of scholarly databases and crystallographic repositories did not yield specific experimental data on the intermolecular interactions of this compound. Detailed research findings from single-crystal X-ray diffraction or similar advanced methodologies, which are essential for a definitive description of its hydrogen bonding and π-π stacking motifs, are not publicly available at this time.

However, the structural features of the molecule, containing hydrogen bond donors (amine and pyrazole N-H groups) and acceptors (pyridine and pyrazole nitrogen atoms), strongly suggest the formation of a robust network of intermolecular interactions in the solid state. Theoretical calculations and studies of analogous compounds can provide insights into the likely nature of these interactions.

π-π Stacking: The aromatic pyridine and pyrazole rings are conducive to π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of the crystal lattice. The stacking can occur in various geometries, such as face-to-face or offset (parallel-displaced) arrangements. The presence of the bromine atom on the pyridine ring can influence the electronic distribution of the aromatic system, which in turn affects the nature and strength of the π-π stacking interactions.

While specific experimental values for bond distances, angles, and centroid-centroid distances for this compound are not available, a hypothetical table of parameters that would be determined from a crystallographic study is presented below for illustrative purposes.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|---|

| N-H (Amine) | H | N (Pyridine) | N/A | N/A | N/A | N/A |

| N-H (Amine) | H | N (Pyrazole) | N/A | N/A | N/A | N/A |

| N-H (Pyrazole) | H | N (Pyridine) | N/A | N/A | N/A | N/A |

| N-H (Pyrazole) | H | N (Amine) | N/A | N/A | N/A | N/A |

Data not available from current literature.

Table 2: Hypothetical π-π Stacking Parameters for this compound

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |

|---|---|---|---|

| Pyridine···Pyridine | N/A | N/A | N/A |

| Pyrazole···Pyrazole | N/A | N/A | N/A |

| Pyridine···Pyrazole | N/A | N/A | N/A |

Data not available from current literature.

Further empirical studies are required to elucidate the precise three-dimensional arrangement and the intricate network of intermolecular forces that govern the crystal structure of this compound.

Theoretical and Computational Investigations of 5 3 Bromopyridin 2 Yl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net For 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine, a DFT analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. nih.gov This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

Subsequent calculations would determine various electronic properties. These include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability and electronic excitation properties. nih.govnih.gov A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into potential sites for intermolecular interactions. researchgate.netasrjetsjournal.org

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

Note: The data in this table is hypothetical and serves as an example of what a DFT analysis would provide. No published data exists for this specific compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. asrjetsjournal.org DFT calculations can be employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.govresearchgate.net These theoretical values, when compared with experimental data, can confirm the proposed molecular structure.

Table 2: Hypothetical Predicted Vibrational Frequencies

| Vibrational Mode | Hypothetical Wavenumber (cm-1) |

|---|---|

| N-H stretch (amine) | 3450 |

| C-H stretch (aromatic) | 3100 |

| C=N stretch (pyrazole/pyridine) | 1620 |

Note: The data in this table is hypothetical and illustrates the type of information generated from vibrational frequency calculations. No published data exists for this specific compound.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the dynamic behavior and structural possibilities of a molecule. nih.govnih.govnih.gov

Tautomerism and Isomerism Studies (e.g., 1H- vs. 2H-pyrazole, 3- vs. 5-aminopyrazole tautomers)

Aminopyrazoles can exist in different tautomeric forms, which are isomers that readily interconvert. mdpi.comchim.it For this compound, several tautomers are possible, including different positional isomers of the proton on the pyrazole (B372694) ring (annular tautomerism) and amino-imino tautomerism. nih.govnih.govresearchgate.netfu-berlin.de Computational studies would calculate the relative energies of these different tautomers to predict which form is the most stable and therefore most likely to be observed under equilibrium conditions. dntb.gov.ua The solvent environment can significantly influence tautomeric preference, so calculations are often performed both in the gas phase and with solvent models. nih.gov

Conformational Preferences and Energy Landscapes

The molecule's flexibility, particularly the rotation around the single bond connecting the pyridine (B92270) and pyrazole rings, gives rise to different conformers. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). nih.gov Understanding the preferred three-dimensional shape of the molecule is crucial as it dictates how it can interact with other molecules.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models can provide valuable insights into a molecule's chemical reactivity and the mechanisms of its reactions. researchgate.net By analyzing DFT-derived reactivity descriptors such as electronegativity, chemical hardness, and Fukui functions, researchers can predict the most likely sites for nucleophilic or electrophilic attack. nih.govasrjetsjournal.org This information is invaluable for designing new synthetic routes or understanding potential metabolic pathways. For instance, these models could predict whether an electrophile would more likely react with a nitrogen atom on the pyridine ring, the pyrazole ring, or the exocyclic amine group. Such computational foresight can guide experimental work, saving time and resources in the laboratory. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity and its kinetic and thermodynamic stability.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrazole ring and the amino substituent, reflecting the regions of highest electron density and the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridine ring, influenced by the electron-withdrawing nature of the bromine atom and the nitrogen heteroatom. This distribution highlights the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous aminopyrazole derivatives have shown HOMO-LUMO gaps in the range of 1.16 to 2.35 eV, suggesting that these compounds are moderately reactive. arabjchem.org

Table 1: Calculated Frontier Molecular Orbital Energies for Analogous Aminopyrazole Systems

| Compound Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Functionalized 4-Aminopyrazoles | -5.5 to -6.0 | -3.2 to -3.8 | ~2.3 |

| Pyrazolo[4,3-d]pyrimidines | -6.2 to -6.5 | -5.0 to -5.3 | ~1.2 |

This table presents typical data from computational studies on similar compound classes to provide a theoretical context for the electronic properties of this compound.

The application of FMO theory can also elucidate the regioselectivity of reactions. For electrophilic substitution, the reaction is likely to occur at the carbon atom of the pyrazole ring with the largest HOMO coefficient. In the case of nucleophilic substitution, the reaction would be directed towards the atom in the pyridine ring with the largest LUMO coefficient.

Transition State Analysis for Key Reactions

Transition state analysis is a computational method used to investigate the reaction mechanisms and determine the activation energies of chemical reactions. By modeling the transition state, which is the highest energy point along the reaction coordinate, chemists can predict reaction rates and understand the factors that control the reaction's feasibility.

For this compound, several key reactions could be analyzed using transition state theory. One such reaction is the synthesis of the pyrazole ring itself, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Computational studies of the Knorr pyrazole synthesis have revealed complex reaction pathways, including the potential for autocatalysis and the involvement of unexpected intermediates. rsc.org Transition state calculations for this type of cyclization reaction can help in optimizing reaction conditions to improve yields and regioselectivity.

Another important reaction for this molecule is electrophilic substitution on the pyrazole ring. Pyrazoles typically undergo electrophilic substitution preferentially at the C4 position. pharmaguideline.com Transition state analysis can be employed to compare the activation energies for substitution at different positions on the pyrazole and pyridine rings, thereby predicting the most favorable site of reaction. These calculations would model the formation of the sigma complex (Wheland intermediate) at each potential site and determine the energy barrier to its formation.

Furthermore, reactions involving the amino group, such as acylation or alkylation, can be studied. Transition state calculations would provide insights into the nucleophilicity of the amino group and the steric and electronic effects of the bulky bromopyridinyl-pyrazolyl scaffold on the reaction pathway.

Table 2: Theoretical Activation Energies for Key Reactions of Related Pyrazole Systems

| Reaction Type | Substrate | Activation Energy (kcal/mol) |

| Electrophilic Bromination | Pyrazole | 15-20 |

| N-Alkylation | 1H-pyrazole | 20-25 |

| C-N Coupling | Bromopyridine with Amine | 25-30 |

This table provides representative activation energies from computational studies on reactions involving pyrazole and bromopyridine moieties, offering a comparative basis for the expected reactivity of this compound.

Reactivity and Functionalization Studies of 5 3 Bromopyridin 2 Yl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Amine Moiety

The 3-amino group on the pyrazole ring is a versatile functional handle. Its nucleophilic character, combined with the adjacent ring nitrogen atom, allows for a variety of derivatization and cyclization reactions, leading to the synthesis of novel and complex heterocyclic systems.

The primary amine of the 3-aminopyrazole (B16455) core exhibits typical nucleophilic behavior, readily participating in reactions such as acylation and alkylation. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's physicochemical properties.

Acylation: The amine group can be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetamide (B32628) derivative. This transformation is often used as a protecting strategy or to introduce a functional group that can modulate biological activity. The acylation of similar amino-heterocycles, such as 5-bromo-2-methylpyridin-3-amine (B1289001), proceeds efficiently to form the corresponding N-acetylated product, which can then be used in further synthetic steps like Suzuki cross-coupling reactions. mdpi.com

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Furthermore, N-alkylation can occur at the pyrazole ring nitrogens, leading to a mixture of regioisomers. The reaction conditions, including the choice of base and solvent, play a crucial role in determining the selectivity of the alkylation process.

The table below summarizes representative derivatization reactions of the pyrazole amine moiety based on the known reactivity of 3-aminopyrazoles.

| Reaction Type | Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Pyridine (B92270) or Triethylamine, CH₂Cl₂, 0 °C to rt | N-(5-(3-bromopyridin-2-yl)-1H-pyrazol-3-yl)acetamide | mdpi.comarkat-usa.org |

| Sulfonylation | Tosyl Chloride (TsCl) | Pyridine, 0 °C to rt | N-(5-(3-bromopyridin-2-yl)-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide | beilstein-archives.org |

| Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ or NaH, DMF | Mixture of N-methylated amine and pyrazole ring isomers | arkat-usa.org |

| Reductive Amination | Aldehyde/Ketone (R'COR'') | NaBH(OAc)₃ or NaBH₃CN, AcOH, DCE | N-alkyl/N,N-dialkyl-5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine | arkat-usa.org |

A significant application of 3-aminopyrazoles is their use as building blocks for the synthesis of fused heterocyclic systems. The reaction of the endocyclic nitrogen and the exocyclic amine with 1,3-dielectrophiles leads to the formation of bicyclic structures such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. arkat-usa.orgnih.gov

Synthesis of Pyrazolo[3,4-b]pyridines: The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a well-established method for constructing the pyrazolo[3,4-b]pyridine core. nih.gov This reaction, often proceeding via an initial condensation followed by intramolecular cyclization and dehydration, can be catalyzed by acids. When a non-symmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomers is possible, with the selectivity depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines: Similarly, reaction with β-ketoesters or enamines can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These fused systems are of great interest due to their prevalence in biologically active molecules.

The table below outlines common cyclization reactions involving the 3-aminopyrazole scaffold.

| Reactant | Fused Heterocycle Formed | Typical Conditions | Reference |

|---|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine | Glacial Acetic Acid, Reflux | nih.gov |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Pyrazolo[1,5-a]pyrimidine | Polyphosphoric Acid (PPA) or Dowex-50, Heat | researchgate.net |

| Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridine (via Gould-Jacobs reaction) | Heat, followed by cyclization in Dowtherm A | nih.gov |

| Malononitrile Dimer | Pyrazolo[3,4-b]pyridine | Piperidine, Ethanol (B145695), Reflux | psu.edu |

Functionalization of the Bromine Atom on the Pyridine Ring

The 3-bromo substituent on the pyridine ring serves as a key functionalization point, enabling the introduction of a vast array of carbon and heteroatom substituents through modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied to functionalize aryl and heteroaryl halides. nih.gov The 3-bromopyridine (B30812) moiety is an excellent substrate for these transformations.

Suzuki-Miyaura Reaction: This reaction couples the bromopyridine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it highly suitable for complex molecules. nih.govmdpi.com The reaction can be used to introduce aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. mdpi.comnih.gov

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromopyridine with a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) salts and is typically carried out in the presence of an amine base. washington.eduorganic-chemistry.org It provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.

Negishi Reaction: The Negishi reaction involves the coupling of the bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is particularly useful for forming C(sp²)-C(sp³) bonds and is known for its high reactivity and functional group tolerance. nih.gov

The table below provides an overview of these palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands | K₂CO₃, Cs₂CO₃, K₃PO₄ | 3-Aryl/Vinyl-pyridine derivative | mdpi.comwikipedia.orgnih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, Piperidine) | 3-Alkynyl-pyridine derivative | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Not required | 3-Alkyl/Aryl-pyridine derivative | wikipedia.orgnih.gov |

Halogen-metal exchange is a classic organometallic transformation that converts an aryl halide into a highly reactive organometallic intermediate. wikipedia.org This reaction provides an alternative to cross-coupling methods for functionalizing the bromopyridine ring. Typically, an organolithium reagent, such as n-butyllithium (n-BuLi), is used at low temperatures to replace the bromine atom with lithium. A more recent and practical method for substrates with acidic protons (like the N-H of the pyrazole and the -NH₂ group) involves using a combination of a Grignard reagent (e.g., i-PrMgCl) and n-BuLi, which can prevent intermolecular quenching by forming a more stable magnesium intermediate. mdpi.comnih.gov

Once the organometallic intermediate is formed, it can be quenched with a variety of electrophiles to install different functional groups. For example, reaction with N,N-dimethylformamide (DMF) yields an aldehyde, while quenching with carbon dioxide (CO₂) produces a carboxylic acid. This two-step sequence offers a powerful method for introducing functional groups that are not easily accessible via cross-coupling reactions.

The table below lists several electrophiles and the corresponding products from this reaction sequence.

| Exchange Reagent | Electrophile | Functional Group Introduced | Reference |

|---|---|---|---|

| n-BuLi or i-PrMgCl/n-BuLi | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | mdpi.com |

| n-BuLi or i-PrMgCl/n-BuLi | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | mdpi.com |

| n-BuLi or i-PrMgCl/n-BuLi | Iodine (I₂) | Iodide (-I) | wikipedia.org |

| n-BuLi or i-PrMgCl/n-BuLi | Aldehyde/Ketone (R'COR'') | Secondary/Tertiary Alcohol (-C(OH)R'R'') | wikipedia.org |

While ionic and metal-catalyzed reactions are the most common methods for functionalizing aryl halides, radical reactions offer complementary pathways. The C-Br bond in 3-bromopyridine can be cleaved homolytically under radical conditions, typically initiated by heat or light in the presence of a radical initiator (e.g., AIBN) or through photoredox catalysis.

The resulting pyridyl radical is a reactive intermediate that can participate in various transformations, such as addition to double bonds or aromatic substitution reactions. The regioselectivity of these reactions is governed by the stability of the radical intermediates and steric factors. For pyridyl radicals, the reactivity and selectivity can be complex due to the influence of the nitrogen atom. While this area is less explored for the specific substrate 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine, the general principles of radical chemistry of aryl halides would apply. Further research is needed to fully investigate the potential of radical-mediated functionalization for this particular scaffold.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound makes it a site for various chemical transformations. These reactions are heavily influenced by the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing bromine atom at the 3-position and the pyrazolyl group at the 2-position generally reduces the basicity and nucleophilicity of the pyridine nitrogen compared to pyridine itself.

Coordination to Metal Centers (see Section 6)

The pyridine nitrogen, along with the adjacent nitrogen atoms of the pyrazole ring, can act as a multidentate ligand, coordinating to various metal centers. This aspect is discussed in detail in Section 6 of this article.

N-Oxidation and N-Alkylation Studies

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation that can alter the reactivity of the ring, often facilitating nucleophilic substitution. This reaction is typically achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. For this compound, the pyridine ring is electronically deactivated due to the inductive effect of the bromo and pyrazolyl substituents, making N-oxidation more challenging than for unsubstituted pyridine. Harsher reaction conditions may be required to achieve the desired N-oxide.

N-Alkylation: Alkylation of the pyridine nitrogen introduces a positive charge on the ring, forming a pyridinium (B92312) salt. This significantly activates the ring towards nucleophilic attack. N-alkylation of pyrazoles can be complex, often yielding a mixture of regioisomers. semanticscholar.org In the case of this compound, alkylation could potentially occur on the pyridine nitrogen or one of the pyrazole nitrogens. The relative nucleophilicity of these sites dictates the reaction outcome. While specific studies on this molecule are not prevalent, N-alkylation of similar heterocyclic systems is typically performed using alkyl halides (e.g., methyl iodide) or other electrophilic alkylating agents. The reaction conditions, such as the choice of solvent and base, can influence the site of alkylation.

| Reaction | Reagent | Potential Product | Comments |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | 5-(3-bromo-1-oxido-pyridin-2-yl)-1H-pyrazol-3-amine | Reaction may require forcing conditions due to the deactivated pyridine ring. |

| N-Alkylation | Methyl Iodide (CH₃I) | 2-(3-amino-1H-pyrazol-5-yl)-3-bromo-1-methylpyridin-1-ium iodide | Potential for competitive alkylation at the pyrazole nitrogen atoms. |

Regioselectivity in Multi-Substituted Pyridine and Pyrazole Systems

The functionalization of the carbon framework of this compound is a complex task due to the multiple, electronically distinct positions on both heterocyclic rings. The regiochemical outcome of reactions is governed by the interplay of the directing effects of the existing substituents.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgnih.gov This method involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent.

For this compound, several sites are potential targets for metalation.

Pyridine Ring: The pyridine nitrogen itself can act as a DMG, directing metalation to the C6 position. However, the 2-pyrazolyl substituent is a more effective directing group. In related 2-substituted pyridines, lithiation typically occurs at the 3-position. clockss.org In this molecule, that position is already occupied by a bromine atom. The pyrazolyl group could potentially direct metalation to the C6 position of the pyridine ring.

Directed Lithiation of 3-Bromopyridine: Studies on 3-bromopyridine have shown that lithiation with lithium diisopropylamide (LDA) at low temperatures leads to regioselective deprotonation at the C4 position. znaturforsch.com This strategy could be applied to introduce electrophiles at the C4 position of the pyridine ring in the target molecule.

Pyrazole Ring: The amino group on the pyrazole ring can also direct metalation to the adjacent C4 position of the pyrazole ring.

The choice of base and reaction conditions is crucial for controlling the regioselectivity. Hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used to prevent nucleophilic addition to the pyridine ring. clockss.org

| Strategy | Base | Predicted Site of Metalation | Rationale |

| DoM via Pyrazolyl Group | n-BuLi / LDA | C6-pyridine | The 2-substituent directs to the adjacent open position. |

| DoM of Bromopyridine | LDA | C4-pyridine | Known regioselectivity for 3-bromopyridines. znaturforsch.com |

| DoM via Amino Group | n-BuLi | C4-pyrazole | Amino groups are effective directing groups. |

Influence of Substituents on Reaction Outcomes

The reactivity and regioselectivity of this compound are dictated by the combined electronic and steric effects of its substituents. znaturforsch.com

3-Amino Group (Pyrazole): The amino group is a strong activating group for electrophilic substitution on the pyrazole ring, directing incoming electrophiles to the C4 position. It also increases the nucleophilicity of the pyrazole ring system.

The interplay of these substituents leads to a nuanced reactivity profile. For instance, in electrophilic substitution reactions, the pyrazole ring is likely to be more reactive than the highly deactivated pyridine ring, with substitution favored at the C4 position of the pyrazole. For nucleophilic aromatic substitution, the positions ortho and para to the pyridine nitrogen (C2, C4, C6) are activated, but the presence of the bulky pyrazolyl group at C2 and the bromo group at C3 complicates predictions. The bromo group itself can be displaced by a strong nucleophile, particularly if activated by an electron-withdrawing group.

Coordination Chemistry and Ligand Development of 5 3 Bromopyridin 2 Yl 1h Pyrazol 3 Amine

Design Principles for Pyrazole- and Pyridine-Based Ligands

The design of ligands for coordination chemistry is a field of immense creativity and scientific rigor, where the arrangement of donor atoms and substituent groups dictates the properties of the resulting metal complexes. mdpi.com Ligands based on pyrazole (B372694) and pyridine (B92270) heterocycles are particularly prominent due to their versatile coordination behavior and the tunability of their electronic and steric properties. researchgate.net The compound 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine incorporates key features from both these classes, making it an interesting candidate for the development of novel metal complexes.

Chelating Properties of N-Donor Ligands

Nitrogen-donor ligands are a cornerstone of coordination chemistry, forming stable complexes with a wide range of metal ions. alfa-chemistry.comalfachemic.com Their prevalence stems from the presence of a lone pair of electrons on the nitrogen atom, which can be readily donated to a metal center to form a coordinate bond. alfa-chemistry.com These ligands can be classified based on the number of donor sites they possess, with monodentate ligands binding through a single nitrogen atom and polydentate ligands, also known as chelating ligands, binding through multiple donor atoms. alfa-chemistry.com

Chelation, the process of forming a ring structure between a ligand and a metal ion, is a particularly important concept in ligand design. Chelating ligands, such as those incorporating both pyrazole and pyridine moieties, typically form more stable complexes than their monodentate counterparts due to the chelate effect. This thermodynamic stabilization arises from the favorable entropy change associated with the displacement of multiple monodentate solvent molecules by a single polydentate ligand.

The pyrazole ring itself is a versatile N-donor ligand. nih.gov It can coordinate to a metal center in a neutral form through its sp2-hybridized nitrogen atom, or it can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. nih.gov The pyridine ring, a six-membered aromatic heterocycle, is another classic N-donor ligand that readily coordinates to metal ions. The combination of these two heterocycles within a single molecule, as in this compound, creates a bidentate N,N-chelating ligand. This arrangement is predisposed to form a stable five-membered chelate ring with a metal ion, a common and favorable coordination mode. mdpi.com

Role of the Amine and Bromine Substituents in Ligand Design

The properties of a pyrazole-pyridine ligand can be finely tuned by the introduction of various substituent groups. In the case of this compound, the amine (-NH2) and bromine (-Br) substituents play crucial roles in modulating its coordination behavior.

The amine group at the 3-position of the pyrazole ring is a significant feature. Aminopyrazoles are a well-established class of compounds in medicinal chemistry and are known to be effective ligands. nih.gov The presence of the amine group can influence the ligand in several ways:

Electronic Effects: The amine group is an electron-donating group, which increases the electron density on the pyrazole ring. This enhanced electron density on the coordinating nitrogen atoms can lead to stronger metal-ligand bonds.

Hydrogen Bonding: The amine group can participate in intramolecular or intermolecular hydrogen bonding. researchgate.net Intramolecular hydrogen bonding can influence the conformation of the ligand, pre-organizing it for metal coordination. Intermolecular hydrogen bonding can lead to the formation of supramolecular assemblies in the solid state.

Additional Coordination Site: While typically the pyrazole and pyridine nitrogens will be the primary coordination sites, the amine nitrogen could potentially interact with the metal center or a co-ligand under certain conditions, although this is less common for a primary chelating motif.

The bromine atom on the pyridine ring also exerts a significant influence on the ligand's properties:

Electronic Effects: Bromine is an electron-withdrawing group through induction, which can decrease the electron density on the pyridine nitrogen. This may slightly weaken the pyridine-metal bond compared to an unsubstituted pyridine ring.

Secondary Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can play a role in the crystal packing of the metal complexes.

Synthetic Handle: The bromo-substituent can serve as a reactive site for further chemical modification, allowing for the synthesis of more complex ligands and coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for the coordination of N-donor ligands to transition metal ions. The resulting complexes can then be thoroughly characterized using a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Reaction with Transition Metal Ions (e.g., Cu, Zn, Pt, Fe)

The reaction of this compound with various transition metal ions is expected to yield a diverse range of coordination complexes. researchgate.netacs.org The choice of metal ion will significantly influence the geometry and properties of the resulting complex.

Copper(II): Copper(II) complexes with pyrazole-based ligands often exhibit square planar or distorted octahedral geometries. researchgate.net The reaction of this compound with a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, would likely result in the formation of a complex where the ligand acts as a bidentate chelate.

Zinc(II): Zinc(II) is a d10 metal ion and typically forms tetrahedral or octahedral complexes. researchgate.net The coordination of this compound to a zinc(II) center would likely result in a tetrahedral complex with two ligand molecules per metal ion, or an octahedral complex with three ligand molecules or a combination of the ligand and solvent molecules.

Platinum(II): Platinum(II) complexes commonly adopt a square planar geometry. The reaction with a platinum(II) precursor, such as potassium tetrachloroplatinate(II), would be expected to yield a square planar complex with two molecules of the pyrazole-pyridine ligand.

Iron(II): Iron(II) complexes are of particular interest due to their potential to exhibit spin crossover behavior. bohrium.com The coordination of ligands with both pyrazole and pyridine moieties to iron(II) can lead to complexes that switch between high-spin and low-spin states in response to external stimuli like temperature or light. bohrium.com

The synthesis of these complexes would typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as methanol, ethanol (B145695), or acetonitrile. The reaction conditions, including temperature and stoichiometry, can be varied to control the formation of the desired product.

| Metal Ion | Typical Coordination Geometry | Potential Complex Stoichiometry (Metal:Ligand) |

|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | 1:1 or 1:2 |

| Zn(II) | Tetrahedral / Octahedral | 1:2 or 1:3 |

| Pt(II) | Square Planar | 1:2 |

| Fe(II) | Octahedral | 1:2 or 1:3 |

Spectroscopic and Crystallographic Investigation of Coordination Modes

A comprehensive characterization of the synthesized metal complexes is essential to understand their structure, bonding, and properties.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Upon coordination, the vibrational frequencies of the C=N and C=C bonds in the pyrazole and pyridine rings are expected to shift. The N-H stretching vibrations of the amine group and the pyrazole ring may also be affected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II)), 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to the metal ion.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can provide insights into the d-d electronic transitions of the metal ion and any metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. These transitions are responsible for the color of many transition metal complexes.

Crystallographic Investigation:

| Technique | Expected Observations | Information Gained |

|---|---|---|

| IR Spectroscopy | Shifts in C=N, C=C, and N-H stretching frequencies | Confirmation of ligand coordination |

| NMR Spectroscopy | Changes in chemical shifts of ligand protons and carbons | Structure of diamagnetic complexes in solution |

| UV-Visible Spectroscopy | Appearance of d-d transition and charge transfer bands | Electronic structure and color of the complex |

| X-ray Crystallography | Precise bond lengths, bond angles, and coordination geometry | Definitive solid-state structure |

Mechanistic Aspects of Metal-Ligand Interactions

The interaction between a metal ion and a ligand is a dynamic process that can involve several steps, including solvent exchange, ligand binding, and potential ligand-based reactions. Understanding the mechanistic aspects of these interactions is crucial for controlling the synthesis of desired complexes and for designing functional materials.

The formation of a metal complex with this compound would begin with the substitution of solvent molecules from the metal's coordination sphere by the nitrogen donor atoms of the ligand. The rate of this substitution is dependent on both the nature of the metal ion and the ligand.

The interaction between the metal's orbitals and the ligand's orbitals is fundamental to the stability and reactivity of the resulting complex. The nitrogen lone pairs of the pyrazole and pyridine rings act as σ-donors, forming strong coordinate bonds with the metal's empty d-orbitals. In addition, the π-system of the aromatic rings can participate in π-backbonding with filled metal d-orbitals, particularly with electron-rich metal centers in low oxidation states. This metal-ligand orbital interaction is a key factor in determining the electronic properties and reactivity of the complex. acs.org

Furthermore, the protic nature of the pyrazole NH group can lead to interesting metal-ligand cooperative reactivity. nih.gov In the presence of a base, the pyrazole can be deprotonated to form a pyrazolato complex. This deprotonation can alter the electronic properties of the ligand and the metal center, and can open up new reaction pathways. For example, the deprotonated ligand can act as a stronger donor, and the metal-ligand system can participate in proton-coupled electron transfer (PCET) processes.

The bromine substituent on the pyridine ring could also play a role in the mechanism of complex formation and subsequent reactivity. While primarily an electronic and steric modifier, it could potentially be involved in oxidative addition reactions with low-valent metal centers, although this is less common for aryl bromides compared to iodides.

Binding Modes and Chelate Ring Formation

The molecular architecture of this compound inherently suggests its potential as a chelating ligand. Pyridyl-pyrazole derivatives are well-documented for their ability to act as bidentate N,N'-chelating agents, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. researchgate.net This simultaneous binding results in the formation of a thermodynamically stable five-membered chelate ring, a common and favored arrangement in coordination chemistry.

The specific binding mode adopted will be contingent on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions. For instance, in mononuclear complexes, a 2:1 ligand-to-metal ratio is common, leading to octahedral or distorted octahedral geometries. nih.gov

Table 1: Potential Coordination Modes of this compound

| Binding Mode | Coordinating Atoms | Resulting Structure |

| Bidentate Chelating | Pyridine-N, Pyrazole-N | Mononuclear or Polynuclear Complexes with 5-membered chelate rings |

| Bridging | Pyrazole-N, Amino-N | Polynuclear Complexes or Coordination Polymers |

| Monodentate | Pyridine-N or Pyrazole-N | Less common, may occur with specific metals or steric hindrance |

Influence of Ligand Geometry on Coordination Sphere

The geometry of this compound, dictated by the spatial arrangement of its constituent rings and substituents, plays a pivotal role in determining the coordination sphere of the resulting metal complex. The relative orientation of the pyridine and pyrazole rings influences the bite angle of the chelate, which in turn affects the geometry around the metal center.

The substituents on the ligand framework, namely the bromine atom on the pyridine ring and the amino group on the pyrazole ring, exert significant electronic and steric effects. The bromine atom, being an electron-withdrawing group, is expected to decrease the electron density on the pyridine nitrogen, potentially affecting the strength of the metal-ligand bond. Conversely, the amino group is electron-donating, which would increase the basicity of the pyrazole ring and could also participate in hydrogen bonding.

These electronic effects can influence the stability and the structural details of the coordination complexes. For instance, the interplay of electron-donating and electron-withdrawing groups can lead to distortions in the coordination geometry, moving from an ideal octahedral or tetrahedral arrangement to more complex geometries. nih.gov

Table 2: Summary of Research Findings on Related Pyridyl-Pyrazole Ligands

| Ligand Feature | Influence on Coordination | Reference |

| Pyridyl and Pyrazole Rings | Bidentate N,N'-chelation, formation of 5-membered chelate rings | researchgate.net |

| Amino Group on Pyrazole | Potential for additional coordination, hydrogen bonding, formation of supramolecular structures | nih.gov |

| Substituent Electronic Effects | Affects metal-ligand bond strength and coordination geometry | nih.gov |

| Supramolecular Interactions | Hydrogen bonding and π-π stacking lead to extended networks | mdpi.com |

Applications As a Versatile Chemical Synthon and Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the aminopyrazole and bromopyridine moieties makes this compound an ideal precursor for building elaborate heterocyclic frameworks. Aminopyrazoles are well-established as versatile building blocks for creating fused pyrazole (B372694) systems through multicomponent reactions. researchgate.netbeilstein-journals.org The presence of both a nucleophilic amine and an electrophilic C-Br bond within the same molecule opens pathways to various intramolecular and intermolecular cyclization strategies.

The synthesis of fused pyrazole systems is an area of considerable interest in medicinal and materials chemistry. nih.govresearchgate.netnih.gov The structure of 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine is particularly well-suited for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with diverse biological activities. The general strategy involves the reaction of the 3-amino group of the pyrazole with a suitable 1,3-dielectrophile.

Several synthetic routes can be envisioned using this building block:

Condensation Reactions: The amino group can react with β-dicarbonyl compounds or their equivalents to form a pyridine (B92270) ring fused to the pyrazole core. This is a classic and effective method for constructing the pyrazolo[3,4-b]pyridine scaffold. semanticscholar.org

Intramolecular Cyclization: Following a modification of the pyridine ring (e.g., introduction of a suitable group via the bromo substituent), an intramolecular cyclization could be triggered to form a new fused ring system.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions at the C-Br position, followed by a subsequent cyclization involving the pyrazole amine, can lead to novel tricyclic or tetracyclic fused systems.

Table 1: Examples of Fused Heterocyclic Systems Accessible from Aminopyrazole Precursors

| Target Fused System | General Precursors | Reaction Type |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, 1,3-Diketones | Condensation |

| Pyrazolo[1,5-a]pyrimidines | 3(5)-Aminopyrazoles, β-Enaminones | Cyclocondensation |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazole-4-carboxamides | Cyclization |

Beyond simple fused systems, this compound serves as a strategic starting point for polycyclic scaffolds. The dual functionality allows for sequential or one-pot reactions to build multiple rings. For instance, the amino group can be used to construct a fused pyridine ring as described above, while the bromo-substituent on the original pyridine ring remains available for further elaboration, such as in Suzuki or Buchwald-Hartwig coupling reactions. This stepwise approach enables the controlled assembly of complex, multi-ring structures with defined regiochemistry. The use of aminopyrazoles in multicomponent reactions to generate complex hybrid heterocyclic scaffolds is a well-documented strategy. researchgate.net

Derivatization for Structure-Reactivity Relationship Studies

Both the pyrazole and pyridine rings can be systematically modified to tune the molecule's properties.

Pyridine Ring Modification: The bromine atom is the most obvious site for modification. It can be replaced with a wide variety of substituents using metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, vinyl, and other groups, which can significantly alter the electronic properties (via electron-donating or -withdrawing groups) and steric profile of the molecule.

A functional group is an assembly of atoms that dictates the characteristic chemical behavior of a molecule. openstax.org The existing functionalities on this compound act as springboards for introducing a host of new chemical handles.

The primary amine (-NH₂) is a versatile functional group that can undergo a variety of transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be replaced by a wide range of other groups (e.g., -OH, -CN, halogens).

The bromo substituent (-Br) is primarily modified through:

Cross-Coupling Reactions: Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions to form new carbon-carbon and carbon-heteroatom bonds.

Lithiation/Grignard Formation: Followed by reaction with various electrophiles.

Table 2: Potential Derivatization Reactions and Introduced Functional Groups

| Starting Group | Reagent Class | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| -NH₂ (Amine) | Acyl Halides | Acylation | -NHCOR (Amide) |

| -NH₂ (Amine) | NaNO₂, H⁺ | Diazotization | -N₂⁺ (Diazonium) |

| -Br (Bromo) | Boronic Acids | Suzuki Coupling | -Aryl, -Vinyl |

| -Br (Bromo) | Terminal Alkynes | Sonogashira Coupling | -C≡CR (Alkyne) |

| -Br (Bromo) | Amines | Buchwald-Hartwig | -NR₂ (Amine) |

Exploration in Materials Science and Catalysis (focus on chemical principles)

The structural features of this compound and its derivatives suggest potential applications in materials science and catalysis. The presence of multiple nitrogen atoms in the pyrazole and pyridine rings makes these structures excellent candidates for acting as ligands in coordination chemistry.

The bidentate (or potentially tridentate) coordination possibilities of the pyrazole-pyridine scaffold allow for the formation of stable complexes with a wide range of transition metals. The electronic properties of these metal complexes can be fine-tuned by modifying the substituents on the rings, as discussed in section 7.2.1. This tunability is a key principle in the design of catalysts for specific organic transformations. For example, complexes derived from such ligands could be investigated for their catalytic activity in oxidation, reduction, or C-C bond-forming reactions.

In materials science, the rigid, planar structure of fused pyrazole-pyridine systems makes them attractive building blocks for organic semiconductors, light-emitting materials, or sensors. The ability to form extended π-conjugated systems through derivatization at the bromo-position could lead to materials with interesting photophysical properties. The incorporation of these scaffolds into polymers could also yield materials with enhanced thermal stability or specific metal-chelating properties.

Precursors for Polymer and Network Materials

While specific research detailing the use of this compound as a monomer for polymer synthesis is not extensively documented, its bifunctional nature—possessing both a reactive amino group and a bromo substituent—makes it a promising candidate for the construction of novel polymers and network materials. The presence of these two distinct functional groups allows for its participation in various polymerization reactions, leading to materials with potentially unique properties derived from the incorporated pyridinyl-pyrazole backbone.

The primary amine (-NH2) on the pyrazole ring can undergo classical polycondensation reactions. For instance, it can react with difunctional acid chlorides, dicarboxylic acids, or diisocyanates to form polyamides and polyureas, respectively. The general schemes for these reactions would involve the formation of amide or urea (B33335) linkages, creating a linear polymer chain.

Table 1: Potential Polymerization Reactions Involving the Amino Group

| Monomer 1 | Monomer 2 | Polymer Type | Linkage |

| This compound | Terephthaloyl chloride | Polyamide | Amide (-CO-NH-) |

| This compound | Adipoyl chloride | Polyamide | Amide (-CO-NH-) |

| This compound | Methylene diphenyl diisocyanate (MDI) | Polyurea | Urea (-NH-CO-NH-) |

| This compound | Toluene diisocyanate (TDI) | Polyurea | Urea (-NH-CO-NH-) |

Furthermore, the bromine atom on the pyridine ring offers a site for cross-coupling reactions, which can be exploited for polymerization. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed with bifunctional coupling partners (e.g., diboronic acids or distannanes) to create carbon-carbon bonds and form conjugated polymers. These materials are of interest for their potential applications in electronics and photonics.

The combination of both the amino and bromo functionalities allows for the synthesis of more complex, network, or dendritic structures. For example, the amino group could first be used in a polymerization reaction, followed by post-polymerization modification or cross-linking through the bromo-substituent. This approach would lead to the formation of robust, three-dimensional polymer networks. The inherent rigidity of the pyridinyl-pyrazole structure could impart favorable thermal and mechanical properties to the resulting polymers.

Ligand Applications in Organometallic Catalysis (e.g., C-C, C-N bond formation)

The molecular architecture of this compound, featuring a pyridine nitrogen, a pyrazole moiety, and an amino group, presents multiple coordination sites, making it a versatile scaffold for the design of ligands for organometallic catalysis. Pyridyl-pyrazole-based ligands are well-established in coordination chemistry and have been successfully employed in a variety of catalytic transformations.

The nitrogen atoms of the pyridine and pyrazole rings can act as a bidentate N,N-donor set, chelating to a metal center. The amino group can also participate in coordination, potentially leading to tridentate ligation. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, can be tuned by the substituents on the pyridine and pyrazole rings.

While the direct application of this compound as a ligand in catalysis is not extensively reported, its structural motifs are present in ligands used for important bond-forming reactions. For instance, palladium complexes of ligands bearing pyridyl and pyrazolyl groups have been shown to be effective catalysts for C-C and C-N cross-coupling reactions.

C-C Bond Formation:

In Suzuki-Miyaura cross-coupling reactions, palladium complexes of N,N-donor ligands facilitate the reaction between aryl halides and boronic acids to form biaryl compounds. A complex of this compound with palladium could potentially catalyze such reactions. The bromo-substituent on the ligand itself could also participate in oxidative addition to the metal center, leading to interesting reactivity or catalyst deactivation pathways that would need to be considered.

Table 2: Potential Catalytic Application in Suzuki-Miyaura Coupling

| Catalyst System | Reactant 1 | Reactant 2 | Product | Potential Role of the Ligand |

| Pd(OAc)2 / this compound | Aryl bromide | Arylboronic acid | Biaryl | Stabilize the palladium center and facilitate the catalytic cycle |

| Pd2(dba)3 / this compound | Aryl chloride | Phenylboronic acid | Aryl-phenyl | Enhance catalyst activity and selectivity |

C-N Bond Formation:

Similarly, in Buchwald-Hartwig amination, which forms C-N bonds between aryl halides and amines, palladium complexes with suitable ligands are crucial. The electron-donating nature of the aminopyrazole moiety could enhance the electron density at the metal center, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 3: Potential Catalytic Application in Buchwald-Hartwig Amination

| Catalyst System | Reactant 1 | Reactant 2 | Product | Potential Role of the Ligand |

| Pd(OAc)2 / this compound | Aryl bromide | Secondary amine | N-Aryl amine | Facilitate reductive elimination to form the C-N bond |

| Pd(dba)3 / this compound | Aryl chloride | Primary amine | N-Aryl amine | Improve catalyst stability and turnover number |

The presence of the bromo group on the pyridine ring also opens up the possibility of immobilizing the resulting metal complex on a solid support. This would allow for the development of heterogeneous catalysts, which are advantageous for their ease of separation and recycling. The synthesis of such ligands and the evaluation of their catalytic performance in C-C and C-N bond formation would be a valuable area for future research.

Future Research Directions and Perspectives for 5 3 Bromopyridin 2 Yl 1h Pyrazol 3 Amine

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine and its derivatives. nih.govbenthamdirect.comresearchgate.net This can be achieved through the application of green chemistry principles, such as the use of aqueous media, microwave-assisted synthesis, and recyclable catalysts. rsc.orgnih.govgsconlinepress.com

One promising avenue is the exploration of one-pot, multicomponent reactions. nih.govresearchgate.net These reactions, which combine multiple starting materials in a single step, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. rsc.org Investigating catalyst-free or organocatalyzed multicomponent strategies could lead to more sustainable and cost-effective production of this pyrazole (B372694) derivative. researchgate.net Furthermore, exploring flow chemistry approaches could enable continuous and scalable synthesis with improved safety and efficiency.

Future work should also focus on expanding the substrate scope of existing synthetic methods to allow for the introduction of a wider range of substituents on both the pyridine (B92270) and pyrazole rings. This would facilitate the creation of a diverse library of analogues for structure-activity relationship studies.

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, future research should employ more advanced methods to gain deeper insights.

Key areas for future investigation include:

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals would provide definitive information about the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govacs.orgspast.org This data is invaluable for validating computational models and understanding crystal packing effects.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as HSQC, HMBC, and NOESY, can be used to unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations. These techniques are particularly important for confirming the regiochemistry of substitution and for studying conformational preferences.

Solid-State NMR: This technique can provide information about the structure and dynamics of the compound in the solid state, complementing the data obtained from single-crystal X-ray diffraction.

Vibrational Spectroscopy: Detailed analysis of FT-IR and Raman spectra, supported by theoretical calculations, can provide insights into the vibrational modes of the molecule and the nature of its chemical bonds.

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, intermolecular interactions |

| Advanced 2D NMR | Unambiguous signal assignment, through-bond and through-space correlations |

| Solid-State NMR | Structure and dynamics in the solid state |

| FT-IR and Raman Spectroscopy | Vibrational modes, nature of chemical bonds |

Deeper Computational and Theoretical Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and intermolecular interactions of this compound. tandfonline.com Future research should leverage advanced computational methods to build a comprehensive theoretical understanding of this molecule.

Specific areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular geometry, calculate spectroscopic properties (NMR, IR, UV-Vis), and determine electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges. mdpi.comresearchgate.netresearchgate.netnih.govtandfonline.com This information is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding the molecule's reactivity. tandfonline.com

Reaction Mechanism Studies: Computational modeling can be employed to elucidate the mechanisms of synthetic reactions and to predict the feasibility of new reaction pathways. This can help in optimizing reaction conditions and in designing more efficient syntheses.

Intermolecular Interaction Analysis: Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to study the nature and strength of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the molecule's self-assembly and its interactions with other molecules.

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with target proteins, providing valuable guidance for drug design. nih.gov

Exploration of New Reactivity Pathways and Derivatization Opportunities

The presence of multiple reactive sites in this compound, including the amino group, the bromine atom, and the N-H of the pyrazole ring, provides a rich platform for chemical modification and the synthesis of new derivatives. mdpi.comresearchgate.net Future research should focus on systematically exploring the reactivity of these functional groups to create a diverse range of novel compounds.

Potential derivatization strategies include:

Functionalization of the Amino Group: The amino group can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization, to introduce new functional groups and to build more complex molecular architectures.

Cross-Coupling Reactions at the Bromo Position: The bromine atom on the pyridine ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.com These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.

N-Alkylation and N-Arylation of the Pyrazole Ring: The pyrazole N-H can be selectively alkylated or arylated to introduce substituents that can modulate the electronic properties and steric environment of the molecule.

Direct C-H Functionalization: Investigating transition-metal-catalyzed direct C-H functionalization of the pyrazole and pyridine rings would provide a more atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. researchgate.netbohrium.comrsc.org

Expanding Applications in Specific Chemical Disciplines

The unique structural and electronic features of this compound make it an attractive candidate for a variety of applications in specialized areas of chemistry.

Chemo-sensing

Pyrazole derivatives have shown significant promise as fluorescent chemosensors for the detection of metal ions and other analytes. nih.govsemanticscholar.orgrsc.orgtandfonline.com The presence of multiple nitrogen atoms in the pyridine and pyrazole rings of this compound makes it a promising scaffold for the development of new chemosensors. nih.gov

Future research in this area should focus on:

Design and Synthesis of Fluorescent Probes: By incorporating fluorophores or modifying the existing scaffold to enhance its fluorescent properties, new "turn-on" or "turn-off" fluorescent sensors can be developed. semanticscholar.orgrsc.orgrsc.org

Selective Ion Recognition: The strategic placement of coordinating groups can lead to sensors that are highly selective for specific metal ions, such as Zn²⁺, Fe³⁺, or environmentally relevant heavy metals. semanticscholar.orgtandfonline.com

Sensing in Biological and Environmental Samples: The development of water-soluble and biocompatible derivatives is crucial for applications in biological imaging and environmental monitoring. rsc.org

Photochemistry

The photochemistry of pyrazole-containing compounds is a growing area of research. semanticscholar.orgresearchgate.nettaylorfrancis.com The conjugated π-system of this compound suggests that it may possess interesting photochemical properties.

Future investigations could explore:

Photophysical Properties: A detailed study of the absorption and emission properties of the compound and its derivatives is necessary to understand its behavior upon exposure to light. nih.gov

Photochemical Reactions: Investigating the photochemical reactivity of the molecule, such as its potential for photoisomerization, photocyclization, or photodimerization, could lead to the discovery of novel light-induced transformations. semanticscholar.orgresearchgate.net

Development of Photoresponsive Materials: By incorporating this molecule into larger systems, it may be possible to create photoresponsive materials with applications in areas such as optical switching and data storage.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine?

- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and appropriate carbonyl precursors. For example:

- Reacting 3-bromopyridine-2-carbaldehyde derivatives with hydrazine hydrate in ethanol under reflux, yielding ~80% product after crystallization .

- Optimize reaction time (e.g., 72 hours) and temperature (60°C) to improve yields, as demonstrated in analogous pyrazole syntheses .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Detect NH stretching bands (3448–3278 cm⁻¹) and aromatic C-H vibrations .

- NMR Spectroscopy : Assign signals for pyridine (δ 8.28–7.60 ppm) and pyrazole NH (δ 5.28 ppm, D2O-exchangeable) .

- X-ray Diffraction : Resolve crystal structure to confirm substituent positions and hydrogen bonding patterns .

Q. What methods ensure purity and stability during storage?

- Purity Assessment : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .

- Stability : Store under inert gas (argon) with desiccants to mitigate hygroscopicity. Thermogravimetric analysis (TGA) can monitor decomposition profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective synthesis?

- Strategies :

- Employ ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) with catalytic p-toluenesulfonic acid (p-TSA) to enhance regioselectivity .

- Adjust stoichiometry of dichloropyrimidine derivatives to favor mono-substitution, as seen in related pyrazole-amine syntheses .